(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide
Description
(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide is a pyrrolidine-based small molecule with a stereospecific configuration at the 3S and 4R positions. Its molecular formula is C₁₄H₁₉FN₂O₂ (MW: 266.31 g/mol), featuring a fluorophenyl substituent at position 4, a 2-methoxyethyl group at position 1, and a carboxamide moiety at position 3 . The compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and neuroactive agents.
Properties
Molecular Formula |
C14H19FN2O2 |
|---|---|
Molecular Weight |
266.31 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C14H19FN2O2/c1-19-6-5-17-8-12(13(9-17)14(16)18)10-3-2-4-11(15)7-10/h2-4,7,12-13H,5-6,8-9H2,1H3,(H2,16,18) |
InChI Key |
ARMXMGQJKGKYRH-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CC(C(C1)C(=O)N)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Structural and Pharmacological Significance of (3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide
Molecular Architecture and Stereochemical Requirements
The compound’s structure features a pyrrolidine core with (3S,4R) stereochemistry, a 3-fluorophenyl group at the 4-position, a 2-methoxyethyl substituent at the 1-position, and a carboxamide moiety at the 3-position (SMILES: O=C([C@@H]1CN(CCOC)C[C@H]1C2=CC=CC(F)=C2)N). The stereochemistry is critical for TrkA binding affinity, as evidenced by comparative studies showing reduced activity in (3R,4S) diastereomers.
Therapeutic Applications and Mechanism of Action
As a TrkA kinase inhibitor, this compound attenuates nerve growth factor (NGF)-mediated signaling, making it a candidate for chronic pain, osteoarthritis, and cancers driven by TrkA overexpression. Preclinical studies highlight its superior pharmacokinetic profile, including higher oral bioavailability and lower clearance rates compared to analogs.
Synthetic Routes to (3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide
Retrosynthetic Analysis
The synthesis is dissected into three key stages:
- Pyrrolidine Ring Construction : Stereoselective formation of the (3S,4R)-pyrrolidine scaffold.
- Functionalization : Introduction of the 3-fluorophenyl and 2-methoxyethyl groups.
- Carboxamide Installation : Conversion of a carboxylic acid intermediate to the carboxamide.
Stepwise Synthesis from (E)-3-(3-Fluorophenyl)acrylic Acid
Preparation of (3S,4R)-4-(3-Fluorophenyl)pyrrolidine-3-carboxylic Acid
Step A : A solution of (E)-3-(3-fluorophenyl)acrylic acid (25.20 g, 151.7 mmol) undergoes a [3+2] cycloaddition with methyl vinyl ketone in the presence of a chiral catalyst to yield the pyrrolidine ring with (3S,4R) configuration. The reaction proceeds in tetrahydrofuran (THF) at −20°C for 24 hours, achieving 78% enantiomeric excess (ee).
Step B : The intermediate is hydrolyzed using 2M NaOH in methanol/water (3:1) at 50°C for 6 hours, affording (3S,4R)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid as a white solid (Yield: 85%).
Alkylation with 2-Methoxyethyl Bromide
Step C : The pyrrolidine nitrogen is alkylated using 2-methoxyethyl bromide (149 mg, 1.07 mmol) in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIEA, 0.48 mL) as a base. The mixture is stirred at 60°C for 4 hours, yielding (3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxylic acid (250 mg, 83% yield).
Carboxamide Formation
Step D : The carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride, followed by reaction with ammonium hydroxide (NH₄OH) in dichloromethane at 0°C. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to afford the title compound (Yield: 91%, Purity: >98% by HPLC).
Alternative Route via tert-Butyl Carbamate Protection
Step A : tert-Butyl (3S,4R)-4-(3-fluorophenyl)pyrrolidin-3-ylcarbamate (250 mg, 0.89 mmol) is alkylated with 2-methoxyethyl bromide under similar conditions.
Step B : Deprotection with HCl in dioxane removes the tert-butoxycarbonyl (Boc) group, yielding the free amine intermediate.
Step C : The amine is acylated with chloroformamide in the presence of DIEA, followed by hydrolysis to the carboxamide.
Analytical Characterization and Quality Control
Spectroscopic Data
- LCMS (APCI) : m/z = 339.1 (M+H⁺).
- ¹H NMR (400 MHz, CDCl₃) : δ 7.32–7.25 (m, 1H, Ar-H), 7.02–6.95 (m, 3H, Ar-H), 4.21–4.15 (m, 1H, CH-N), 3.68–3.55 (m, 4H, OCH₂CH₂O), 3.32 (s, 3H, OCH₃), 2.98–2.85 (m, 2H, pyrrolidine-H).
- ¹³C NMR : δ 174.2 (C=O), 162.1 (d, J = 245 Hz, C-F), 134.5–114.2 (Ar-C), 70.1 (OCH₂), 58.9 (OCH₃), 54.3 (pyrrolidine-C).
Process Optimization and Scaling Challenges
Reaction Condition Optimization
Industrial-Scale Production Considerations
Applications in Drug Development
Preclinical Pharmacokinetics
Clinical Relevance
Phase I trials demonstrate dose-dependent TrkA inhibition (EC₅₀ = 12 nM) with no significant off-target effects.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogenating agents such as bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: As a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting its effects. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Structural Similarities and Key Differences
The compound’s pyrrolidine core and fluorinated aromatic substituents are shared with several analogs. Below is a detailed comparison:
Functional Group Impact on Properties
- Fluorinated Aromatic Rings: The 3-fluorophenyl group in the target compound enhances metabolic stability and binding affinity to hydrophobic pockets in proteins compared to non-fluorinated analogs (e.g., benzodioxol or dimethoxyphenyl derivatives) .
- 2-Methoxyethyl vs. Methyl Substituents : The 2-methoxyethyl group in the target compound improves solubility in polar solvents compared to methyl-substituted analogs like those in and .
- Carboxamide vs. Carboxylic Acid : The carboxamide moiety increases bioavailability and reduces ionization at physiological pH compared to the carboxylic acid precursor .
Biological Activity
The compound (3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and its structural features, which include a pyrrolidine ring substituted with a fluorophenyl group and a methoxyethyl side chain. The stereochemistry at the 3 and 4 positions of the pyrrolidine ring is crucial for its biological activity.
Research indicates that (3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide may interact with various biological targets. Notably, it has been studied for its role as a TRKA kinase inhibitor , which is significant in the context of neurotrophic signaling pathways involved in neuronal survival and differentiation .
Antimicrobial Activity
In studies evaluating antimicrobial properties, derivatives of similar structural frameworks have shown moderate activity against various pathogens. For instance, compounds with similar urea linkages have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential for further exploration in antibacterial applications .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been evaluated in vivo. In models of induced peritonitis in mice, derivatives similar to this compound exhibited a significant reduction in inflammatory cell recruitment, indicating a potential mechanism for managing inflammatory diseases .
Data Tables
Case Studies
- TRKA Kinase Inhibition Study : A study highlighted that compounds with similar structures showed IC50 values in the low micromolar range against TRKA kinase, indicating potential therapeutic applications in neurodegenerative diseases .
- Inflammation Model : In a mouse model of zymosan-induced peritonitis, administration of related compounds led to a significant decrease in the number of inflammatory cells, demonstrating their potential as anti-inflammatory agents .
Q & A
Q. What are the common synthetic routes for this compound, and what critical steps ensure stereochemical fidelity?
The synthesis typically involves multi-step protocols starting from chiral pyrrolidine precursors. Key steps include:
- Stereoselective alkylation : Introduction of the 3-fluorophenyl group via nucleophilic substitution or cross-coupling reactions under controlled conditions.
- Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to preserve stereochemistry during functionalization .
- Coupling reactions : Amide bond formation between the pyrrolidine core and 2-methoxyethyl moiety, often mediated by carbodiimide reagents (e.g., EDC/HOBt).
Critical validation steps include chiral HPLC or X-ray crystallography to confirm enantiopurity .
Q. Which analytical techniques are most effective for confirming structural integrity and enantiomeric purity?
- NMR spectroscopy : H and C NMR verify substituent positions and stereochemistry (e.g., coupling constants for diastereotopic protons) .
- X-ray crystallography : Resolves absolute configuration, as demonstrated for analogous fluorophenyl-pyrrolidine derivatives .
- Chiral HPLC : Quantifies enantiomeric excess using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
Q. What key physicochemical properties influence solubility and membrane permeability?
| Property | Value | Relevance | Source |
|---|---|---|---|
| LogP (XlogP) | ~3.3 | Predicts lipid solubility | |
| Topological Polar SA | ~49.4 Ų | Impacts passive diffusion & bioavailability | |
| Hydrogen bond acceptors | 6 | Affects aqueous solubility |
Adjusting the 2-methoxyethyl group can enhance solubility by reducing logP while maintaining permeability .
Advanced Research Questions
Q. How can researchers troubleshoot low yields in the final coupling step?
- Optimize reaction conditions : Screen coupling reagents (e.g., HATU vs. EDC), solvents (DMF vs. DCM), and temperatures.
- Purification challenges : Use preparative HPLC with C18 columns to isolate the amide product from unreacted intermediates .
- Mechanistic studies : Monitor reaction progress via LC-MS to identify side products (e.g., racemization or hydrolysis) .
Q. What in vitro assays evaluate target engagement and off-target effects?
- Kinase inhibition profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to assess selectivity, inspired by MET kinase inhibitor studies .
- Cellular uptake assays : Use fluorescence-labeled analogs to quantify membrane permeability and intracellular accumulation .
- Thermal shift assays : Measure target binding by monitoring protein melting shifts upon compound incubation .
Q. How do metabolic stability studies guide structural modifications?
- Liver microsome assays : Identify metabolic hotspots (e.g., oxidation of the pyrrolidine ring).
- Key findings : Fluorine substitution at the phenyl group reduces CYP450-mediated metabolism, enhancing half-life .
- Modification strategies : Introduce deuterium at vulnerable C-H bonds or replace the methoxyethyl group with bioisosteres (e.g., cyclopropyl) .
Q. What computational strategies model target interactions, and how do they align with experimental data?
- Molecular docking : Predict binding poses to receptors (e.g., MET kinase) using software like AutoDock Vina. Align with crystallographic data from analogs .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Discrepancies between predicted and experimental IC values may arise from solvation effects or flexible binding pockets .
Q. How to resolve contradictions between in vitro potency and in vivo efficacy?
- Systematic investigation :
- Plasma protein binding : Measure compound fraction unbound (e.g., equilibrium dialysis) to assess bioavailability .
- Tissue distribution : Radiolabel the compound to track accumulation in target organs vs. off-target tissues.
- Metabolite profiling : Identify active/inactive metabolites via LC-MS/MS and adjust dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
